1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid
CAS No.: 220143-28-2
Cat. No.: VC4297892
Molecular Formula: C14H11N3O2
Molecular Weight: 253.261
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 220143-28-2 |
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Molecular Formula | C14H11N3O2 |
Molecular Weight | 253.261 |
IUPAC Name | 1-benzylbenzotriazole-5-carboxylic acid |
Standard InChI | InChI=1S/C14H11N3O2/c18-14(19)11-6-7-13-12(8-11)15-16-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |
Standard InChI Key | DYDCPTUTFGJNQT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)N=N2 |
Introduction
Chemical Identity and Structural Features
1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid (IUPAC name: 1-benzyl-1H-benzo[d][1, triazole-5-carboxylic acid) belongs to the benzotriazole family, a class of nitrogen-containing heterocycles. Its molecular formula is C₁₄H₁₁N₃O₂, with a molecular weight of 253.26 g/mol. The structure comprises a benzotriazole core fused to a benzene ring, substituted at N1 with a benzyl group and at C5 with a carboxylic acid moiety.
Key Structural Attributes:
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Benzotriazole core: A bicyclic system with three nitrogen atoms at positions 1, 2, and 3.
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Benzyl group: Introduces lipophilicity, enhancing membrane permeability.
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Carboxylic acid: Provides hydrogen-bonding capacity and potential for salt formation.
Synthesis and Optimization
The synthesis of benzotriazole-5-carboxylic acid derivatives typically begins with 3,4-diaminobenzoic acid as the precursor. A diazotization reaction using sodium nitrite (NaNO₂) in glacial acetic acid yields the benzotriazole core . For 1-benzyl substitution, a subsequent alkylation step with benzyl bromide or chloride is employed.
Example Synthesis Protocol :
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Diazotization:
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3,4-Diaminobenzoic acid (10 g, 65.72 mmol) is suspended in aqueous acetic acid.
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NaNO₂ (5 g, 72.47 mmol) is added at 0–5°C, forming benzotriazole-5-carboxylic acid (91% yield).
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N1-Benzylation:
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Benzotriazole-5-carboxylic acid is treated with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF.
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Reaction conditions: 60°C for 12 h, yielding 1-benzyl-1,2,3-benzotriazole-5-carboxylic acid.
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Key Reaction Parameters:
Parameter | Value |
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Temperature | 0–5°C (Step 1); 60°C (Step 2) |
Solvent | Acetic acid (Step 1); DMF (Step 2) |
Yield | 75–85% (over two steps) |
Physicochemical Properties
The compound’s properties are influenced by its functional groups:
Property | Value/Description | Source |
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Melting Point | 242–288°C (parent compound) | |
Density | 1.6±0.1 g/cm³ | |
Solubility | Soluble in polar aprotic solvents (DMF, DMSO); insoluble in water | |
LogP | ~2.1 (estimated) |
The benzyl group increases hydrophobicity compared to unsubstituted benzotriazole-5-carboxylic acid (LogP = 1.46) , potentially enhancing blood-brain barrier penetration.
Applications and Future Directions
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Antimicrobial Agents: Structural optimization could target drug-resistant pathogens.
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Anticancer Research: Benzotriazoles inhibit protein kinase CK2, a target in oncology .
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Material Science: As corrosion inhibitors due to metal-chelating properties.
Research Gaps:
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Limited in vivo toxicity data.
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Structure-activity relationship (SAR) studies needed for the benzyl-carboxylic acid motif.
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